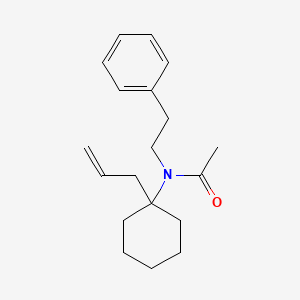
N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide, also known as ACH-000029, is a novel chemical compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. ACH-000029 is a derivative of cyclohexylamine and has been shown to have unique properties that make it useful for studying the central nervous system, particularly in relation to pain and addiction.
作用機序
The mechanism of action of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is thought to interact with the sigma-1 receptor, which is involved in a variety of physiological processes including pain modulation and addiction.
Biochemical and Physiological Effects:
Studies have shown that N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide can have a variety of biochemical and physiological effects. For example, it has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function in animal models. Additionally, N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide has been shown to have anti-inflammatory properties, making it a potential target for the development of new anti-inflammatory medications.
実験室実験の利点と制限
One advantage of using N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in lab experiments is its unique properties, which make it useful for studying the central nervous system in relation to pain and addiction. Additionally, N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is relatively stable and easy to handle, making it a convenient tool for researchers.
One limitation of using N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in lab experiments is its cost, which can be prohibitively expensive for some research projects. Additionally, the synthesis of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is a complex process that requires specialized equipment and expertise, which may limit its availability to some researchers.
将来の方向性
There are a number of future directions for research involving N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide. One area of interest is the development of new pain medications that target the sigma-1 receptor. Additionally, researchers may continue to explore the potential of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide as a tool for studying addiction and drug-seeking behavior.
Another future direction is the development of new anti-inflammatory medications that target the sigma-1 receptor. Finally, researchers may continue to investigate the mechanism of action of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in order to better understand its potential as a research tool.
合成法
The synthesis of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide involves a multi-step process that begins with the reaction of cyclohexylamine with allyl bromide to form N-allylcyclohexylamine. This compound is then reacted with 2-phenylethylbromide to produce the final product, N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide. The synthesis of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide is a complex process that requires careful attention to detail and specialized equipment.
科学的研究の応用
N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. One area of interest is the role of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in pain modulation. Studies have shown that N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide can reduce pain sensitivity in animal models, making it a potential target for the development of new pain medications.
Another area of interest is the role of N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide in addiction. Studies have shown that N-(1-allylcyclohexyl)-N-(2-phenylethyl)acetamide can reduce drug-seeking behavior in animal models, suggesting that it may be a useful tool for the development of new addiction treatments.
特性
IUPAC Name |
N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-3-13-19(14-8-5-9-15-19)20(17(2)21)16-12-18-10-6-4-7-11-18/h3-4,6-7,10-11H,1,5,8-9,12-16H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIRHALKILIHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C2(CCCCC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)




![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)




